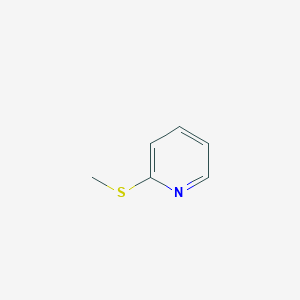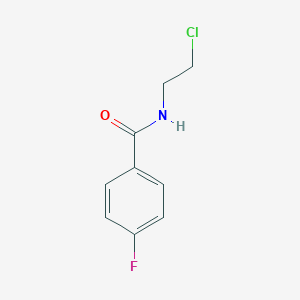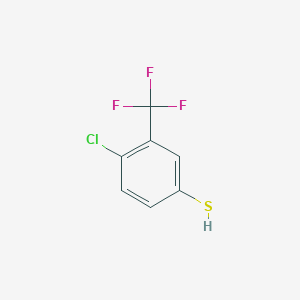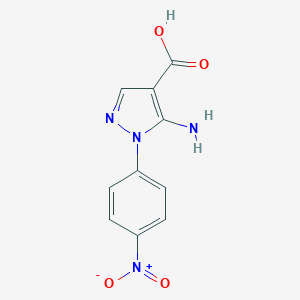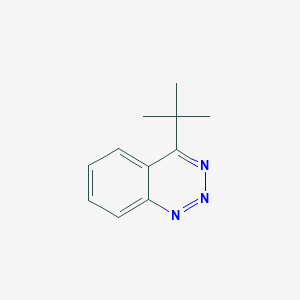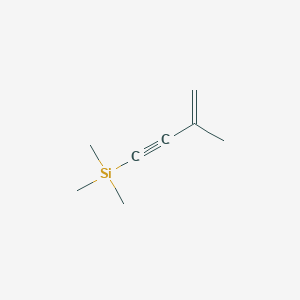
2-メチル-4-トリメチルシリル-1-ブテン-3-イン
説明
The compound of interest, 2-Methyl-4-trimethylsilyl-1-buten-3-yne, is a multifaceted molecule that serves as a building block in organic synthesis. It is characterized by the presence of a trimethylsilyl group, which is a common silyl ether protecting group used to increase the steric bulk and improve the stability of reactive intermediates in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-4-trimethylsilyl-1-buten-3-yne involves the use of trimethylsilyl groups in various configurations. For instance, the synthesis of 3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-2-(trimethylsilyl)-1,3-diphosphapropene derivatives demonstrates the utility of trimethylsilyl groups in stabilizing reactive intermediates and facilitating their coordination to metals . Additionally, the ruthenium-catalyzed double addition of trimethylsilyldiazomethane to alkynes, as applied to alkynylboronates, showcases the versatility of trimethylsilyl groups in creating complex molecular structures such as multisubstituted 1,3-butadienes .
Molecular Structure Analysis
The molecular structure of compounds containing trimethylsilyl groups, such as 2-(trimethylsilyl)-1,3-diphosphapropene, reveals interesting conformational features. These compounds can exhibit different symmetries, such as C1 and Cs, depending on the orientation of the phosphino lone pair relative to the PC π-system. The conformational aspects are crucial as they can influence the reactivity and coordination properties of the molecules .
Chemical Reactions Analysis
Compounds with trimethylsilyl groups participate in a variety of chemical reactions. For example, 2-trimethylsilylmethyl-1,3-butadiene is a versatile building block for terpene synthesis, undergoing reactions with acid chlorides, aldehydes, ketones, and acetals, as well as Diels-Alder reactions with dienophiles . Similarly, 2-Trimethylsilylethyl-1,3-butadiene acts as a synthetic equivalent to 3-methylene-1,4-pentadiene, engaging in consecutive Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-trimethylsilyl-1-buten-3-yne derivatives are influenced by the presence of the trimethylsilyl group. For instance, the hydrosilylation of 1,4-bis(trimethylsilyl)-1-buten-3-ynes results in the formation of various regio- and stereoisomers, with the product selectivity being strongly affected by the geometry of the starting material and the catalyst precursor employed . Moreover, the mechanistic study of the ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insight into the catalytic cycles and the formation of different reaction products, highlighting the complexity and versatility of reactions involving trimethylsilyl groups .
科学的研究の応用
2-メチル-4-トリメチルシリル-1-ブテン-3-インの用途の包括的な分析
2-メチル-4-トリメチルシリル-1-ブテン-3-インは、分子式が
C8H14Si C_8H_{14}Si C8H14Si
で、分子量が138.28 g/molである汎用的な有機化合物です 。その用途は、それぞれ独自の意義と有用性を持つ、科学研究のさまざまな分野にわたっています。以下は、6つの異なる分野におけるその用途の詳細な分析です。有機合成: 有機化学の分野では、2-メチル-4-トリメチルシリル-1-ブテン-3-インは、複雑な分子の合成のための貴重なビルディングブロックとして役立ちます。カップリング反応や環化反応など、さまざまな化学反応に参加する能力により、環状化合物や天然物のアナログを構築するための重要な試薬となっています。
材料科学: この化合物は、新しい高分子材料の開発のために材料科学で利用されています。ポリマーへの組み込みは、熱安定性や剛性などの物理的特性を変えることができ、特定の機械的特性を持つ高度な材料への道を切り開きます。
ナノテクノロジー: ナノテクノロジーでは、研究者はナノスケール構造の合成に2-メチル-4-トリメチルシリル-1-ブテン-3-インを利用しています。炭素が豊富なネットワークを形成する傾向は、電子デバイスの製造に不可欠な、ナノサイズのワイヤーや半導体を作成するために利用されています。
医薬品化学: この化合物の構造的特徴により、医薬品化学における用途が可能になります。ここでは、この化合物は、小分子薬の合成に使用されています。さまざまな化学反応による修飾により、疾患の治療における潜在的な用途を持つ新しい治療薬の発見につながる可能性があります。
触媒: 2-メチル-4-トリメチルシリル-1-ブテン-3-インは、触媒において配位子前駆体として機能します。この化合物は、金属触媒を修飾して、特定の化学変換に対するその効率と選択性を高めることができます。これは、高精度と収量が重要な産業プロセスにおいて特に有益です。
プロテオミクス: プロテオミクスでは、この化合物はタンパク質修飾の生化学的ツールとして使用されます。 これは、タンパク質にラベルを付けるために使用でき、それによって生物学的システム内のタンパク質の構造、機能、相互作用の研究を支援します .
Safety and Hazards
特性
IUPAC Name |
trimethyl(3-methylbut-3-en-1-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-8(2)6-7-9(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGBALJHGYAWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342198 | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18387-60-5 | |
| Record name | Trimethyl(3-methyl-3-buten-1-yn-1-yl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



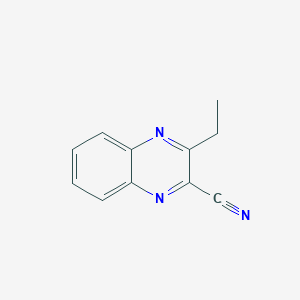
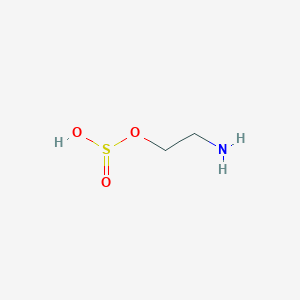

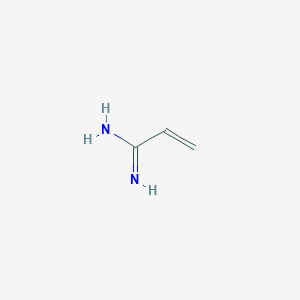
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
